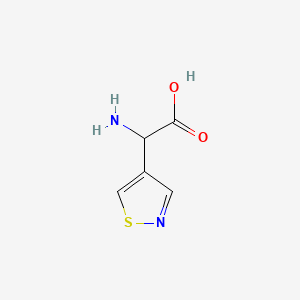
alpha-Amino-4-isothiazolylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-Amino-4-isothiazolylacetic acid is a compound that belongs to the isothiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Compounds in this family are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Amino-4-isothiazolylacetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of thiourea with α-haloketones under acidic conditions, leading to the formation of the isothiazole ring . Another approach involves the use of thioamides and nitriles in the presence of a suitable catalyst, such as rhodium or palladium .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the chlorination of 3-mercaptopropanamides followed by cyclization . This method is favored due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: alpha-Amino-4-isothiazolylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted isothiazoles .
Aplicaciones Científicas De Investigación
alpha-Amino-4-isothiazolylacetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of alpha-Amino-4-isothiazolylacetic acid involves the inhibition of enzymes that contain thiol groups at their active sites. This inhibition occurs through the formation of mixed disulfides, which disrupts the enzyme’s normal function . This mechanism is particularly effective against bacteria and fungi, making it a potent antimicrobial agent.
Comparación Con Compuestos Similares
Isothiazolinone: Known for its use as a biocide in various applications.
Thiazole: Another sulfur-containing heterocycle with diverse biological activities.
Comparison: alpha-Amino-4-isothiazolylacetic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other isothiazoles and thiazoles. Its ability to form mixed disulfides with thiol-containing enzymes sets it apart from other similar compounds.
Propiedades
Número CAS |
34653-48-0 |
|---|---|
Fórmula molecular |
C5H6N2O2S |
Peso molecular |
158.18 g/mol |
Nombre IUPAC |
2-amino-2-(1,2-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O2S/c6-4(5(8)9)3-1-7-10-2-3/h1-2,4H,6H2,(H,8,9) |
Clave InChI |
JWVOSCWQPDNXGF-UHFFFAOYSA-N |
SMILES |
C1=C(C=NS1)C(C(=O)O)N |
SMILES canónico |
C1=C(C=NS1)C(C(=O)O)N |
Sinónimos |
alpha-amino-4-isothiazolylacetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















